molecular formula C17H15ClN2O3S2 B2401037 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole CAS No. 627834-63-3

4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole

Cat. No.: B2401037
CAS No.: 627834-63-3
M. Wt: 394.89
InChI Key: XQPPCOSGYBNKSP-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a thiophene ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The exact method would depend on the starting materials and the specific reactions used . Pyrrolidine derivatives are often synthesized from proline or other cyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring systems would likely result in a fairly rigid structure. The sulfonyl group could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially be reduced or hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the multiple ring systems might increase its melting point .

Scientific Research Applications

Synthesis and Biological Activities

  • A new class of sulfone linked bis heterocycles, including compounds with structures related to 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole, has been synthesized and tested for antimicrobial activity and cytotoxicity. Some chloro-substituted compounds demonstrated comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum. Moreover, a vinylsulfonyl oxadiazole compound showed appreciably cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).
  • Synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product from the thiopeptide antibiotic sulfomycin I, through a 13-step process, highlights the complex synthetic pathways involved in producing compounds with potential biological activities (Bagley et al., 2003).

Anticancer and Antimicrobial Agents

  • Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to create effective antibacterial agents. This research underscores the potential of sulfone and oxazole-containing compounds in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).
  • The synthesis and evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles for their anticancer properties indicate the potential of these compounds against various cancer cell lines. One compound showed significant activity against CNS cancer subpanels, suggesting specific antitumor activities that warrant further investigation (Zyabrev et al., 2022).

Chemical Properties and Applications

  • The study on the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes provides insights into the chemical properties of oxazole derivatives and their potential applications in CO2 reduction and environmental remediation efforts (Nganga et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body. The pyrrolidine ring is a common feature in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. Additionally, studies could be conducted to further understand its physical and chemical properties, or to develop more efficient methods for its synthesis .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)23-15(19-16)14-4-3-11-24-14/h3-8,11H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPPCOSGYBNKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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